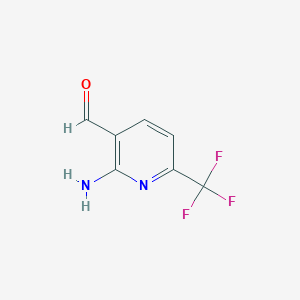

2-Amino-6-(trifluoromethyl)nicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-6-(trifluoromethyl)nicotinaldehyde is a chemical compound belonging to the class of nicotinamide derivatives. It is characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 6-position on the nicotinaldehyde scaffold. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Friedlander cyclocondensation of 2-amino-4,6-dimethyl nicotinaldehyde with cyanoacetamide derivatives in boiling ethanol containing a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for 2-Amino-6-(trifluoromethyl)nicotinaldehyde are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

Oxidation: 2-Amino-6-(trifluoromethyl)nicotinic acid.

Reduction: 2-Amino-6-(trifluoromethyl)nicotinalcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-(trifluoromethyl)nicotinaldehyde has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition.

Medicine: It has been investigated as a potential therapeutic agent, particularly as an inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H function.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Amino-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. For example, it acts as an allosteric dual-site inhibitor of HIV-1 reverse transcriptase, inhibiting both the polymerase and ribonuclease H functions by interacting with conserved regions within the ribonuclease H domain . This dual inhibition mechanism makes it a promising lead compound for the design of new antiviral agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-6-(trifluoromethoxy)benzoxazole: A bioisostere of riluzole, used as a neuroprotective agent.

2-Amino-6-(trifluoromethyl)nicotinic acid: A derivative with similar structural features but different functional groups.

Uniqueness

2-Amino-6-(trifluoromethyl)nicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a dual-site inhibitor of HIV-1 reverse transcriptase sets it apart from other similar compounds, making it a valuable compound for further research and development .

Biologische Aktivität

2-Amino-6-(trifluoromethyl)nicotinaldehyde (CAS No. 890302-67-7) is a pyridine derivative notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential as a lead compound in the development of therapeutics, especially against viral infections and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F3N2O. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Research indicates that the trifluoromethyl group can significantly influence the biological activity of compounds by enhancing their interaction with biological targets. The presence of this group often leads to improved binding affinity and selectivity towards specific enzymes or receptors, which is critical in drug design.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antiviral properties, particularly against HIV. A study reported that certain analogs showed significant inhibition of RNase H function with an IC50 value as low as 14 µM, indicating their potential as dual inhibitors of HIV-1 reverse transcriptase (RT) . These compounds were found to interact with conserved regions within the RNase H domain, blocking polymerase functions even in the presence of mutations associated with drug resistance.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound derivatives were evaluated in various cell lines. The results indicated that while some compounds exhibited moderate cytotoxicity, they maintained a selectivity index greater than 10, suggesting a favorable therapeutic window for further development .

Case Studies

- HIV-1 RT Inhibition : A specific derivative (compound 21) was identified as an allosteric dual-site inhibitor, effectively blocking both polymerase and RNase H functions in HIV-1 RT. This compound demonstrated enhanced efficacy against circulating variants resistant to non-nucleoside inhibitors .

- Anti-Chagas Activity : Another study explored the anti-parasitic potential of related compounds derived from this compound. These compounds were shown to disturb the redox balance in protozoan parasites, exhibiting potent activity against Trypanosoma cruzi with no significant toxicity observed in preliminary in vivo models .

Data Tables

| Compound | Target | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 21 | HIV-1 RT | 14 | >10 |

| Compound X | T. cruzi | Not specified | Not specified |

Eigenschaften

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-3H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZQJSIDCDNANW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.